molecular formula C18H15N5O B2551675 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide CAS No. 1385461-92-6

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide

Cat. No. B2551675
CAS RN: 1385461-92-6
M. Wt: 317.352
InChI Key: LAVOAGHMLGNJEO-UHFFFAOYSA-N
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Description

The compound "N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide" is a chemical entity that appears to be related to a class of compounds that are used in the synthesis of various heterocyclic structures. These compounds are often characterized by the presence of a cyano group and an acetamide moiety, which are functional groups known to participate in chemical reactions leading to the formation of complex structures with potential biological activity.

Synthesis Analysis

The synthesis of related compounds often involves the reaction of aminopyridine or pyridine derivatives with cyanoacetate or other cyano-containing reagents. For example, the reaction of 2-aminopyridine with ethyl cyanoacetate under specific conditions can lead to the formation of N-(2-pyridyl)cyanoacetamides and pyrido[1,2-a]pyrimidin-2-ones . Similarly, the reaction of 1-(N-monosubstituted amido)pyridinium salts with cyanide ion can yield N-monosubstituted amides and cyanopyridines . These reactions are crucial for introducing the cyano group into the pyridine ring, which is a key step in the synthesis of compounds like the one .

Molecular Structure Analysis

The molecular structure of compounds in this category is often confirmed using techniques such as X-ray diffraction analysis. For instance, the molecular and crystal structure of a related compound, 6-amino-5-cyano-3-(3-cyano-4,6-dimethylpyridin-2-ylthiomethyl)-4-(2-nitrophenyl)-2,4-dihydropyrano[2,3-c]pyrazole, was established using this method . These analyses provide detailed information about the arrangement of atoms within the molecule and the geometry of the compound.

Chemical Reactions Analysis

Compounds with cyano and acetamide groups are versatile intermediates in the synthesis of heterocyclic compounds. For example, N-(pyrazol-5-yl)cyanoacetamide derivatives have been used to prepare novel pyridine, pyrimidine, and pyrazole derivatives . The reactivity of these compounds often involves nucleophilic addition to the cyano or amino group, followed by cyclization to form the heterocyclic core . These reactions are essential for the construction of complex molecules with potential pharmacological properties.

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis of New Heterocyclic Compounds

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide serves as a key intermediate in the synthesis of a variety of heterocyclic compounds. Research demonstrates its utility in creating new pyrazole, 1,3-thiazole, and 1,3,4-thiadiazole derivatives incorporating 4-pyridyl moiety. These processes involve reactions with hydrazonoyl chlorides, benzylidenemalononitriles, and phenylisothiocyanate, leading to the formation of aminopyrazoles, bipyridines, 1,2,4-thiadiazoles, and 1,3-thiazoles, showcasing the compound's versatility in heterocyclic chemistry (Dawood, Alsenoussi, & Ibrahim, 2011).

Antimicrobial Activity

Another research direction explores the antimicrobial properties of heterocycles derived from N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide. Compounds synthesized using this molecule have been evaluated for their efficacy against various microbial agents, highlighting the potential for developing new antimicrobial agents. This research underscores the importance of structural variation in the development of compounds with potential therapeutic applications (Bondock, Rabie, Etman, & Fadda, 2008).

Facilitating Novel Organic Syntheses

The compound is also instrumental in facilitating novel organic syntheses, including the creation of 2-pyridone, pyrazolo[3,4-d]-1,2,3-triazine, and pyrazolo[3,4-d]- and [1,5-a]-pyrimidine derivatives. These syntheses involve reactions with hydrazonoyl chlorides and DMF-DMA, leading to a diverse range of organic products. This highlights the compound's role in expanding the toolkit available for organic chemists in the synthesis of complex molecules with potential for further functionalization and application in various fields (Dawood, Farag, & Khedr, 2008).

Insecticidal Applications

Research into the insecticidal properties of derivatives incorporating N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide against the cotton leafworm, Spodoptera littoralis, has shown promising results. The synthesis of new heterocycles incorporating a thiadiazole moiety from this compound and their assessment as insecticidal agents highlight its potential use in agricultural pest management, offering a new approach to controlling pest populations with synthetic organic compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c19-10-17(22-18(24)9-14-5-4-8-20-11-14)15-12-21-23(13-15)16-6-2-1-3-7-16/h1-8,11-13,17H,9H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVOAGHMLGNJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)C(C#N)NC(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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